Product packaging for 2-(4-Nitrobenzamido)-N-phenylbenzamide(Cat. No.:)

2-(4-Nitrobenzamido)-N-phenylbenzamide

Cat. No.: B3453070
M. Wt: 361.3 g/mol
InChI Key: OWHNELUSRSIXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrobenzamido)-N-phenylbenzamide is a chemical compound offered For Research Use Only. This product is intended for use by qualified researchers and professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The structural motif of this compound, featuring multiple amide linkages and a nitro-aromatic group, is commonly investigated in various scientific fields. Potential research applications for such compounds include their use as synthetic intermediates or building blocks in organic synthesis and medicinal chemistry . Researchers may also explore their properties in materials science, for instance in the development of novel polymers or as ligands in coordination chemistry. Specific analytical data for this product, including purity, HPLC, and NMR spectra, should be confirmed by the buyer prior to use. Handle with appropriate personal protective equipment and under suitable safety conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N3O4 B3453070 2-(4-Nitrobenzamido)-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(14-10-12-16(13-11-14)23(26)27)22-18-9-5-4-8-17(18)20(25)21-15-6-2-1-3-7-15/h1-13H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHNELUSRSIXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Nitrobenzamido N Phenylbenzamide and Analogues

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. arxiv.org For 2-(4-Nitrobenzamido)-N-phenylbenzamide, the most logical disconnections are at the two amide bonds (C-N bonds), as this is a common and reliable bond-forming transformation.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the amide bond linking the 4-nitrobenzoyl group (highlighted in blue in the diagram below) leads to 2-amino-N-phenylbenzamide and 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid). The 2-amino-N-phenylbenzamide intermediate can be further disconnected at its own amide bond to reveal 2-aminobenzoic acid (anthranilic acid) and aniline (B41778). This represents a convergent approach where a key intermediate is synthesized first.

Pathway B: An alternative disconnection of the N-phenylbenzamide bond (highlighted in red) first yields 2-(4-nitrobenzamido)benzoic acid and aniline. The former intermediate can then be disconnected at its other amide bond to give 2-aminobenzoic acid and 4-nitrobenzoyl chloride.

Both pathways ultimately trace back to three fundamental building blocks: aniline, 2-aminobenzoic acid, and a derivative of 4-nitrobenzoic acid. The choice between these pathways in a practical synthesis would depend on factors like the availability of intermediates, reaction yields, and ease of purification at each step.

Retrosynthetic analysis of this compound showing two possible disconnection pathways (A and B) at the amide bonds, leading back to basic starting materials like aniline, anthranilic acid, and 4-nitrobenzoic acid.

Figure 1: Retrosynthetic analysis of this compound.

Conventional Synthetic Approaches to N-Phenylbenzamide Scaffolds

The N-phenylbenzamide core is a prevalent structural motif in many biologically active compounds and functional materials. researchgate.netunej.ac.idresearchgate.net Its synthesis is most commonly achieved through amidation reactions.

The formation of the amide bond in an N-phenylbenzamide scaffold typically involves the reaction of an aniline derivative (the amine component) with a benzoic acid derivative (the acyl component). numberanalytics.com While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures or strong catalysts to overcome the low reactivity. numberanalytics.com

A more common and efficient method is the acylation of the aniline with a more reactive carboxylic acid derivative, such as an acyl chloride. researchgate.netrsc.orgmdpi.com For example, the synthesis of N-phenylbenzamide can be achieved by reacting benzoyl chloride with aniline. nih.gov This reaction is often performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov In one reported synthesis of N-(3-hydroxyphenyl)benzamide, the reaction was carried out by simply shaking 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net

To facilitate amide bond formation directly from carboxylic acids under milder conditions, coupling reagents are widely employed. numberanalytics.comdoabooks.org These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine. numberanalytics.comrsc.org The mechanism generally involves the initial formation of a highly reactive intermediate, which then reacts with the amine to form the amide bond. youtube.com

Several classes of activating agents are routinely used in organic synthesis, each with specific applications and advantages. numberanalytics.comnih.gov

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are common in peptide synthesis and general amidation. numberanalytics.comnih.gov These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which suppress side reactions and minimize racemization in chiral substrates. nih.gov

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that promote rapid amide bond formation.

Other Reagents: N,N'-Carbonyldiimidazole (CDI) is another effective reagent that activates carboxylic acids by forming a reactive acyl-imidazole intermediate. youtube.com CDI is considered a safer alternative to other harsh reagents and produces clean byproducts. youtube.com Additionally, inorganic reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct amidation of carboxylic acids and amines with high yields. nih.gov

Activating AgentAbbreviationTypical Application/NotesReference
N,N'-DicyclohexylcarbodiimideDCCCommonly used in peptide synthesis; forms a urea (B33335) byproduct that can complicate purification. numberanalytics.com
N,N′-Diisopropylcarbodiimide / N-HydroxybenzotriazoleDIC / HOBtUsed together to form amides efficiently with reduced side reactions. nih.gov
N,N'-CarbonyldiimidazoleCDIForms a reactive acyl-imidazole; byproducts are imidazole (B134444) and CO₂, which are easily removed. youtube.com
Titanium TetrachlorideTiCl₄A Lewis acid used in stoichiometric amounts to promote direct amidation, often in pyridine. nih.gov

Introduction and Modification of Nitro-Substituents

The nitro group is a critical functional group in the target molecule. Its introduction can be achieved either by direct nitration of a pre-formed scaffold or, more strategically, by using building blocks that already contain the nitro group.

Direct nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. When applied to a molecule like N-phenylbenzamide, the regiochemical outcome is dictated by the electronic properties of the amide linker (-NH-CO-). stackexchange.com

The amide group has a dual directing effect. The nitrogen's lone pair activates the aniline ring (the ring attached to the nitrogen), making it an ortho, para-director. stackexchange.comguidechem.com Conversely, the carbonyl group is deactivating and meta-directing for the benzoyl ring. stackexchange.com Therefore, electrophilic attack, such as nitration, preferentially occurs on the more activated aniline ring. Due to steric hindrance from the bulky benzoyl portion, the major product of the nitration of N-phenylbenzamide is the para-substituted isomer, 4'-nitro-N-phenylbenzamide, with the ortho isomer formed as a minor product. stackexchange.comaskiitians.com Applying this to the synthesis of the target molecule would be complex due to the presence of multiple aromatic rings and potential competing reactions.

A more controlled and often preferred method for synthesizing complex molecules is a convergent synthesis that utilizes pre-functionalized building blocks. nih.govfrontiersin.orghilarispublisher.com This strategy avoids potential issues with regioselectivity and harsh reaction conditions associated with direct nitration of a complex scaffold. Nitroarenes are versatile intermediates for this purpose. nih.govmdpi.com

For the synthesis of this compound, this approach involves using a starting material that already contains the nitro group. Common nitro-aromatic building blocks include nitroanilines, nitrobenzoic acids, and their corresponding acyl chlorides. mdpi.comnih.gov

A plausible synthetic route would follow Pathway A from the retrosynthetic analysis:

Synthesis of 2-amino-N-phenylbenzamide from the reaction of 2-aminobenzoic acid and aniline.

Subsequent acylation of the 2-amino group of 2-amino-N-phenylbenzamide with 4-nitrobenzoyl chloride. mdpi.commdpi.com

This method provides unambiguous placement of the nitro group on the desired benzoyl ring. Syntheses of various N-phenylbenzamide analogues have been reported using 4-nitrobenzoyl chloride as a key building block to install the p-nitrobenzoyl moiety. nih.govmdpi.comnih.gov For instance, a series of N-phenylbenzamide derivatives were prepared by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides, followed by reduction of the nitro groups. nih.gov Similarly, a range of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized from a pre-functionalized 4-nitrobenzoyl chloride intermediate. nih.gov

Building BlockStructureSynthetic UtilityReference
4-Nitrobenzoyl chloride4-NO₂-C₆H₄-COClAcylating agent to introduce the 4-nitrobenzoyl group. mdpi.commdpi.com
4-Nitroaniline4-NO₂-C₆H₄-NH₂Amine component in amidation reactions. nih.gov
2-Aminobenzoic acid (Anthranilic acid)2-NH₂-C₆H₄-COOHCore component for building the 2-aminobenzamide (B116534) scaffold. researchgate.net
4-Nitrobenzoic acid4-NO₂-C₆H₄-COOHCarboxylic acid component, requires activation for amidation. google.com

Regioselective Functionalization at the 2-Position of the Benzamide (B126) Moiety

Achieving substitution specifically at the 2-position (ortho-position) of the benzamide core is a critical challenge in the synthesis of the target compound. This regioselectivity is often directed by the inherent properties of the starting materials and the choice of synthetic route.

The functionalization of the ortho C-H bond of benzamides is a well-explored area in organic synthesis. The amide group itself can act as a directing group, facilitating the introduction of various substituents at the adjacent position. Traditional electrophilic aromatic substitution on anilides or benzamides typically yields a mixture of ortho and para products, with the para product often favored due to reduced steric hindrance. rsc.orgmasterorganicchemistry.com

To overcome this lack of selectivity, modern synthetic methods often employ transition-metal catalysis. rsc.org Metals like rhodium and palladium are effective in catalyzing direct C-H bond cleavage at the ortho-position. For instance, rhodium catalysts have been used for the oxidative acylation of benzamides with aldehydes, directly functionalizing the sp² C-H bond to yield ortho-acyl benzamides. nih.gov Similarly, palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated, even with the simple CONH₂ group acting as the director. acs.org

Another powerful strategy involves boron-mediated functionalization. A method developed by Murakami utilizes BBr₃ to create pyridine-based boracycles from anilides. rsc.org This approach enables the precise introduction of functional groups at the ortho-position. rsc.orgacs.org This technique leverages the reactivity of boron to direct regioselectivity, offering an efficient route to ortho-functionalized N-aryl amides under mild conditions. rsc.org

The construction of the specific 2-(4-nitrobenzamido) group on an N-phenylbenzamide scaffold involves a multi-step process. A common pathway begins with the synthesis of a 2-aminobenzamide derivative, which is then acylated.

A plausible synthetic route starts from 2-amino-N-phenylbenzamide. This intermediate can be synthesized, and then subsequently reacted with 4-nitrobenzoyl chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), often in the presence of a base such as triethylamine to neutralize the HCl byproduct. mdpi.comresearchgate.netresearchgate.net This acylation step forms the desired amide linkage at the 2-position.

Alternatively, the synthesis can start from 4-nitroanilines, which are first reacted with a substituted benzoyl chloride. In a relevant study, 4-nitroanilines were reacted with 4-nitrobenzoyl chlorides to produce 4-nitro-N-(4-nitrophenyl)benzamide intermediates in high yields (65–96%). nih.gov A similar approach could be envisioned where 2-aminobenzanilide (B1266236) is reacted with 4-nitrobenzoyl chloride.

The general reaction is illustrated below:

Step 1: Synthesis of the Intermediate (e.g., 2-Amino-N-phenylbenzamide)Step 2: Acylation to form the final product

2-Amino-N-phenylbenzamide + 4-Nitrobenzoyl chloride → this compound

This two-step procedure allows for the controlled and regioselective construction of the target molecule.

Exploration of Novel and Green Synthetic Pathways

Recent advancements in organic synthesis have emphasized the development of more efficient, cost-effective, and environmentally benign methods. These principles are applicable to the synthesis of complex amides like this compound.

The formation of amide bonds is one of the most common reactions in organic chemistry. ucl.ac.uk Traditional methods often rely on stoichiometric coupling reagents (e.g., HATU, EDC), which generate significant chemical waste, resulting in poor atom economy. researchgate.netmdpi.com Catalytic methods offer a greener alternative by enabling direct amidation or using more accessible starting materials under milder conditions. ucl.ac.ukmdpi.com

Several classes of catalysts are employed for amide synthesis:

Transition Metal Catalysts : Metals such as palladium, copper, nickel, and iron are widely used. researchgate.netnumberanalytics.com They can facilitate the coupling of amines with carboxylic acids, esters, or other derivatives. numberanalytics.comcore.ac.uk For example, palladium-catalyzed reactions can form amides from esters and amines. researchgate.net

Organocatalysts : Small organic molecules, like boric acid and its derivatives, can catalyze amide bond formation, offering a potentially less toxic and cheaper alternative to metal catalysts. ucl.ac.uknumberanalytics.com Boronic acids are among the most commonly reported catalysts for direct amidation. ucl.ac.uk

Biocatalysts : Enzymes like lipases and amidases provide a highly selective and environmentally friendly route to amides under very mild conditions, which is especially valuable in complex syntheses to minimize side reactions. numberanalytics.com

Interactive Table: Comparison of Catalytic Amide Synthesis Methods
Catalyst TypeExamplesAdvantagesDisadvantagesCitations
Transition Metals Palladium, Copper, Nickel, IronHigh efficiency, mild conditions, broad substrate scopePotential toxicity, cost, need for ligands numberanalytics.com, researchgate.net
Organocatalysts Boric acid, Boronic acids, DMAPLower toxicity, lower cost, metal-freeMay require higher catalyst loading, less active for some substrates numberanalytics.com, ucl.ac.uk
Biocatalysts Lipases, AmidasesHigh selectivity, very mild conditions, environmentally friendlyLimited substrate scope, sensitive to conditions (pH, temp.) numberanalytics.com

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a rapidly growing area of green chemistry. rsc.org These reactions are often performed neat (solvent-free) or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste. rsc.orgresearchgate.net

Mechanochemical methods have been successfully applied to the synthesis of various amides, often resulting in faster reaction times and improved yields compared to solution-based methods. researchgate.net For instance, amides have been synthesized by milling carboxylic acids with activating agents like carbonyldiimidazole (CDI) followed by the addition of an amine. rsc.org This solvent-free approach has been shown to be scalable to the multi-gram level. rsc.org Another method involves the room-temperature, solvent-drop grinding of carboxylic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃) to afford amides in good to excellent yields. rsc.org This technique is even suitable for producing optically active dipeptides without significant racemization. rsc.org

The benefits of mechanochemistry in benzamide synthesis include:

Reduced or eliminated solvent use : This is the primary environmental benefit. rsc.org

Faster reactions : Increased concentration of reactants can lead to rapid reaction rates. rsc.org

Improved yields : Often, reactions proceed to completion, yielding quantitative or near-quantitative products. researchgate.net

Access to different reactivity : Solid-state reactions can sometimes lead to products that are difficult to obtain in solution. researchgate.net

Synthetic Yield Optimization and Purity Assessment Methods in Research Scale

Optimizing the yield and ensuring the purity of the final product are paramount in any synthetic endeavor. For a multi-step synthesis like that of this compound, careful control of reaction parameters and rigorous purification and analysis are required.

Yield Optimization: Optimizing the synthetic yield involves systematically varying reaction conditions to find the most efficient process. Key parameters to consider include:

Stoichiometry of Reactants : Using a slight excess of one reactant can drive the reaction to completion. For example, in acylation reactions, a small excess of the acyl chloride is common. mdpi.com

Catalyst Loading : For catalytic reactions, the amount of catalyst must be optimized to balance reaction rate and cost. ucl.ac.uk

Solvent : The choice of solvent can significantly impact solubility, reaction rate, and even the reaction pathway.

In one study on the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, researchers found that the oxidant-to-substrate ratio and the reaction temperature were critical factors affecting yield. mdpi.com A ratio of 2:1 (oxidant:substrate) at room temperature provided the optimal balance between reaction time and yield, as higher temperatures led to more by-products. mdpi.com

Purity Assessment: After synthesis, the crude product must be purified and its identity and purity confirmed.

Purification : The most common method for purifying solid organic compounds on a research scale is column chromatography on silica (B1680970) gel or recrystallization. researchgate.netmdpi.com Centrifugal preparative thin-layer chromatography (PTLC) is another option. nih.gov The choice of solvent for these techniques is crucial for achieving good separation from impurities.

Purity and Structural Confirmation : Several analytical techniques are used in combination to assess the purity and confirm the structure of the synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules. researchgate.netnih.gov The purity can also be estimated from the ¹H NMR spectrum by integrating the signals of the compound against those of a known internal standard or visible impurities.

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition. researchgate.netnih.gov

Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, such as the amide N-H and C=O stretches and the nitro NO₂ group. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) : A quick and simple method to monitor reaction progress and assess the purity of the final product by comparing it to starting materials and checking for the presence of by-products. nih.gov

Melting Point Analysis : A pure crystalline solid typically has a sharp and narrow melting point range. Impurities tend to depress and broaden the melting range. mdpi.com

Interactive Table: Common Purity Assessment Methods
TechniqueInformation ProvidedPurposeCitations
NMR Spectroscopy Detailed structural information (atom connectivity), quantitative purity analysisStructure Elucidation, Purity Check nih.gov, researchgate.net, acs.org
Mass Spectrometry Molecular weight, fragmentation patternIdentity Confirmation nih.gov, researchgate.net
IR Spectroscopy Presence of functional groupsFunctional Group Analysis nih.gov, researchgate.net
Thin-Layer Chromatography Number of components in a mixture, reaction progressPurity Assessment, Reaction Monitoring nih.gov
Melting Point Physical property indicating purityPurity Assessment mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Experimental data regarding the crystal structure of 2-(4-Nitrobenzamido)-N-phenylbenzamide is not found in the surveyed literature. Consequently, information on its crystal system, space group, solid-state conformation, and molecular packing cannot be provided.

Determination of Crystal System and Space Group

No published studies are available to define the crystal system or space group for this compound.

Molecular Conformation and Dihedral Angles in the Solid State

Without X-ray diffraction data, the specific dihedral angles between the phenyl rings and the amide groups in the solid state remain undetermined.

Intramolecular and Intermolecular Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding network is not possible without crystallographic information.

Analysis of Supramolecular Assembly and Packing Motifs

The supramolecular architecture and crystal packing motifs for this compound have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Published ¹H NMR spectra for this compound could not be located.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons of this compound are not available in the scientific literature.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a principal technique for defining the carbon skeleton of an organic molecule. Each unique carbon atom in the structure of this compound produces a distinct signal, or resonance, in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.

The structure contains 20 carbon atoms distributed among three aromatic rings and two amide carbonyl groups. The electron-withdrawing nature of the nitro (NO₂) group and the carbonyl (C=O) groups significantly influences the chemical shifts of nearby carbon atoms, causing them to appear further downfield (at a higher ppm value). Conversely, carbons in less electron-poor environments appear more upfield.

The two carbonyl carbons of the amide groups are expected to resonate at the lowest field, typically in the range of 160-170 ppm. The carbon atom of the 4-nitrobenzoyl moiety attached to the nitro group (C-NO₂) is also significantly deshielded, appearing around 150 ppm. rsc.org Aromatic carbons directly bonded to amide nitrogens or carbonyl groups will also show downfield shifts compared to other aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Amide Carbonyls (C=O)164-168Highly deshielded due to bonding with electronegative oxygen and nitrogen.
C-NO₂ (in nitro-phenyl ring)~150Strong deshielding effect from the electron-withdrawing nitro group. rsc.org
Aromatic C-N / C-C=O135-142Deshielded by attachment to amide linkages.
Unsubstituted Aromatic C-H120-130Standard chemical shift range for aromatic carbons.
Aromatic C-H (ortho to NO₂)~124Influenced by the nitro group's electron-withdrawing effect. rsc.org

Advanced NMR Techniques for Conformational and Dynamic Studies

While ¹³C NMR elucidates the basic carbon framework, advanced two-dimensional (2D) NMR techniques are required to understand the molecule's conformation and the dynamics of its flexible bonds. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the resonances of protonated aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques detect through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. ipb.pt For this compound, a NOESY experiment could reveal spatial proximity between the N-H proton of one amide and protons on an adjacent aromatic ring. This information is critical for determining the preferred rotational conformation (torsion angles) around the C-N amide bonds and the central phenyl ring, providing a detailed picture of the molecule's three-dimensional shape in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. nih.govnih.gov These methods are particularly effective for identifying key structural motifs like amide and nitro groups.

The spectrum of this compound is dominated by the characteristic vibrations of its functional groups.

Amide N-H Stretching: A sharp absorption band is expected in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the stretching of the N-H bonds in the two amide linkages. The exact position can indicate the extent of hydrogen bonding. nih.gov

Amide I Band (C=O Stretching): This is typically the most intense band in the IR spectrum of an amide, appearing in the region of 1630-1680 cm⁻¹. Because the molecule has two distinct amide groups, two separate Amide I bands may be observed, or they may overlap to form a broad, complex band.

Amide II Band: This band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

Nitro (NO₂) Group Stretching: The nitro group gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch of slightly weaker intensity between 1345 and 1385 cm⁻¹. rsc.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchSecondary Amide (R-NH-C=O)3300 - 3500
C-H StretchAromatic3000 - 3100
Amide I (C=O Stretch)Amide1630 - 1680
C=C StretchAromatic1450 - 1600
Amide II (N-H bend, C-N stretch)Amide1510 - 1570
Asymmetric NO₂ StretchNitroaromatic1500 - 1560
Symmetric NO₂ StretchNitroaromatic1345 - 1385

Application in Conformational Insight and Hydrogen Bonding Detection

The precise frequencies of the N-H and C=O stretching vibrations are sensitive indicators of hydrogen bonding. If the N-H group of one amide acts as a hydrogen bond donor to the carbonyl oxygen of the other amide (an intramolecular hydrogen bond), a noticeable shift to a lower frequency (a red shift) would occur for both the N-H and C=O stretching bands. nih.gov This provides direct evidence for a specific, folded conformation of the molecule in the solid state or in non-polar solvents.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. nist.gov For this compound (molecular formula: C₂₀H₁₅N₃O₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.

Upon ionization, typically via electrospray ionization (ESI), the molecule will form a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 362.11. In tandem mass spectrometry (MS/MS) experiments, this molecular ion is fragmented by collision-induced dissociation, and the resulting fragment ions provide a roadmap of the molecule's structure.

The most likely fragmentation pathways involve the cleavage of the two amide bonds, which are the most labile points in the structure.

Pathway A: Cleavage of the amide bond between the central phenyl ring and the 4-nitrobenzoyl group would lead to the formation of the 4-nitrobenzoyl cation (m/z 150) and a neutral N-phenylbenzamide fragment.

Pathway B: Cleavage of the other amide bond would result in a fragment corresponding to the benzanilide (B160483) moiety (m/z 197) or a related ion. nist.gov

Other Fragments: The highly characteristic nitroaromatic structure often leads to fragments from the loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or subsequent fragments. nih.govyoutube.com

Table 3: Predicted ESI-MS/MS Fragmentation for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonNeutral Loss
362.11[C₂₀H₁₅N₃O₄ + H]⁺- (Molecular Ion)
197.08[C₁₃H₁₁NO]⁺C₇H₄N₂O₃
150.02[C₇H₄NO₂]⁺C₁₃H₁₁N₂O₂
122.04[C₇H₄O₂]⁺C₁₃H₁₁N₂O₂ + CO
104.03[C₇H₄O]⁺C₁₃H₁₁N₂O₂ + CO₂
93.06[C₆H₅NH₂]⁺C₁₄H₈N₂O₄
77.04[C₆H₅]⁺C₁₄H₁₀N₃O₄

This detailed fragmentation pattern serves as a structural fingerprint, confirming the sequence and connectivity of the three aromatic rings and two amide linkers. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-(4-Nitrobenzamido)-N-phenylbenzamide at the molecular level. Through sophisticated computational models, researchers can predict and analyze its three-dimensional structure and electron distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been employed to determine the most stable conformation of this compound. These calculations, often performed using the B3LYP functional with a 6-311G(d,p) basis set, optimize the molecular geometry by finding the lowest energy arrangement of its atoms. The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles.

Theoretical calculations indicate that the two phenyl rings in the molecule are not coplanar. The non-planar arrangement is a result of steric hindrance between the ortho-substituted phenyl ring and the adjacent amide group. The nitro group, being a strong electron-withdrawing group, influences the electronic distribution across the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Amide 1)1.37C-N-H: 118.5O=C-N-C: 178.2
C=O (Amide 1)1.24N-C=O: 123.1
C-N (Amide 2)1.41C-N-C: 127.8
C=O (Amide 2)1.23N-C=O: 121.9
C-N (Nitro)1.48O-N-O: 124.5

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar molecules. Actual values would be derived from specific computational outputs.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map for this compound visually represents the electrostatic potential on the electron density surface.

The MEP analysis highlights regions of negative and positive potential. The most negative regions, typically colored red or yellow, are associated with the electronegative oxygen atoms of the carbonyl and nitro groups, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential, often shown in blue, are located around the hydrogen atoms of the amide groups and the aromatic rings, suggesting these are favorable sites for nucleophilic attack. This mapping provides a clear rationale for the molecule's intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the N-phenylbenzamide moiety, which acts as the electron-donating part of the molecule. In contrast, the LUMO is concentrated on the 4-nitrobenzamido portion, particularly the nitro group, which serves as the electron-accepting region. The relatively small HOMO-LUMO energy gap suggests a high degree of charge transfer character within the molecule, contributing to its potential reactivity and electronic properties.

Table 2: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Gap3.7

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar molecules. Actual values would be derived from specific computational outputs.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict and validate the spectroscopic characteristics of this compound, providing a powerful complement to experimental data.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of the molecule. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR and DFT for vibrational analysis, researchers can generate theoretical spectra that closely match experimental results.

The calculated ¹H and ¹³C NMR chemical shifts help in the assignment of the experimentally observed peaks to specific atoms within the molecule. Similarly, the predicted infrared (IR) and Raman vibrational frequencies, after appropriate scaling, can be correlated with the experimental spectra to assign specific vibrational modes, such as the characteristic C=O and N-H stretching frequencies of the amide groups and the symmetric and asymmetric stretches of the nitro group.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Amide I (C=O)Stretch16851670
Amide II (N-H)Bend15301525
Nitro (NO₂)Asymmetric Stretch15501540
Nitro (NO₂)Symmetric Stretch13451340

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar molecules. Actual values would be derived from specific computational outputs.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic absorption properties of molecules. By calculating the excited states of this compound, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of its electronic transitions, which are observed in UV-Vis spectroscopy.

The calculations typically reveal several electronic transitions in the ultraviolet and visible regions. These transitions often correspond to π→π* and n→π* excitations within the aromatic rings and the amide and nitro functional groups. The results from TD-DFT are crucial for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, offering a view into the atomic-scale movements and interactions of molecules over time. For this compound, these simulations are invaluable for understanding its structural flexibility and the nature of its interactions within a simulated biological milieu.

The biological function of a molecule is intimately tied to its three-dimensional structure, or conformation. MD simulations enable the exploration of the vast conformational landscape of this compound in solution, identifying the various shapes the molecule can adopt and their energetic stabilities. These simulations reveal that the molecule is not a rigid entity but rather a dynamic one, existing as an ensemble of interconverting conformations. The amide linkages within the core structure are primary sources of this flexibility, allowing for rotation and changes in the relative orientations of the phenyl and nitrobenzoyl rings. The surrounding solvent environment can also play a role in favoring certain conformations over others. A key insight from such studies is that the conformation responsible for biological activity—the one that binds to a therapeutic target—may not be the most stable or lowest-energy conformation in an unbound state in solution.

Beyond its individual conformational preferences, the way this compound interacts with other molecules, especially potential protein targets, is critical to its mechanism of action. MD simulations can illuminate the dynamic nature of these intermolecular forces. Key interactions for this compound include hydrogen bonds, which can be formed by the nitro (NO2) and amide (-CONH-) groups, and hydrophobic or pi-stacking interactions involving its phenyl rings. nih.gov By simulating the compound within the binding site of a hypothetical receptor, researchers can observe the formation, duration, and strength of these interactions. nih.govresearchgate.net This provides a detailed picture of binding stability and helps identify the specific amino acid residues on the target protein that are crucial for recognition and binding. nih.gov For instance, simulations might show the nitro group's oxygen atoms forming hydrogen bonds with serine or threonine residues, while the phenyl rings engage in pi-stacking with aromatic residues like phenylalanine or tyrosine. nih.gov

Drug Design and Lead Optimization Principles (Computational Aspects)

Computational chemistry is an indispensable tool in the modern drug discovery pipeline, enabling the prediction of a compound's therapeutic potential and guiding its chemical optimization.

Molecular docking is a computational method used to predict the binding orientation of a small molecule, such as this compound, to a macroscopic target, typically a protein. nih.govmdpi.comresearchgate.net This technique is instrumental in identifying potential biological targets for a given compound and in understanding the molecular basis for its activity. nih.govmdpi.com In a typical docking study, the 3D structure of the compound is placed into the binding site of a target protein, and an algorithm samples numerous possible binding poses, scoring them based on predicted binding affinity. mdpi.com These scores help to rank different orientations and can suggest which protein targets are most likely to bind the compound. mdpi.com For this compound, docking studies would likely highlight the importance of its hydrogen-bonding capabilities and aromatic features in achieving a stable binding mode. nih.govresearchgate.net

A hypothetical summary of potential interactions identified through molecular docking is presented below:

Interaction TypeCompound Functional GroupPotential Target Amino Acid Residue
Hydrogen BondAmide N-H, Amide C=O, Nitro OAspartate, Glutamate, Arginine, Lysine, Serine, Threonine
Pi-StackingPhenyl ringsPhenylalanine, Tyrosine, Tryptophan
HydrophobicPhenyl ringsLeucine, Isoleucine, Valine

The design and optimization of drug candidates like this compound can be approached from two main computational perspectives: ligand-based and structure-based design. quora.comnih.govnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. quora.comtemple.edu By analyzing a set of known active molecules, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. quora.comnih.gov The structure of this compound can then be compared to this pharmacophore to predict its potential activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (often determined through X-ray crystallography or NMR spectroscopy), SBDD methods can be employed. quora.comnih.gov As described in the molecular docking section, this approach involves directly modeling the interaction between the compound and its target. temple.edu This provides a more rational basis for lead optimization, as chemical modifications to this compound can be proposed and evaluated in silico to enhance binding affinity and selectivity. temple.edu

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally measured biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure and properties.

Common molecular descriptors used in QSAR studies include:

Descriptor CategoryExamples
ConstitutionalMolecular weight, atom count, ring count
TopologicalConnectivity indices, shape indices
GeometricalMolecular surface area, molecular volume
ElectronicDipole moment, partial charges, HOMO/LUMO energies
HydrophobicLogP (octanol-water partition coefficient)

Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives of this compound. nih.govnih.gov

Mechanistic Insights into Biological Activity and Interactions Excluding Clinical Data

Investigation of Molecular Targets and Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets and its influence on cellular pathways. For 2-(4-Nitrobenzamido)-N-phenylbenzamide, the key functional groups—the nitro moiety and the benzamide (B126) core—suggest several potential mechanisms of action at the molecular level.

Enzyme Inhibition Mechanisms

While specific enzyme targets for this compound are not definitively established in the provided literature, its structural features allow for informed hypotheses regarding potential inhibition mechanisms. The nitro group is a strong electron-withdrawing moiety, which can alter the polarity of the molecule and favor interactions with nucleophilic sites within an enzyme's active or allosteric sites nih.gov.

Enzyme inhibition can occur through several modes, including competitive, noncompetitive, uncompetitive, or mixed-type inhibition taylorandfrancis.comnih.gov. A molecule like this compound could act as a:

Competitive Inhibitor: By mimicking the structure of a natural substrate, it could bind to the enzyme's active site, preventing the substrate from binding.

Noncompetitive Inhibitor: It might bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound nih.gov.

Uncompetitive Inhibitor: This type of inhibitor binds exclusively to the enzyme-substrate complex, which can be a potent mechanism of action as increased substrate concentration enhances the inhibition nih.gov.

The effectiveness of such non-covalent interactions depends on the strength of the intermolecular forces between the compound and the enzyme. A well-designed inhibitor must optimize these interactions to effectively block the biological process taylorandfrancis.com. The presence of aromatic rings and amide groups in this compound provides multiple points for potential hydrogen bonding, pi-stacking, and hydrophobic interactions within an enzyme pocket.

Interaction with Cellular Components (e.g., DNA, proteins)

Beyond enzyme inhibition, the compound's structure is well-suited for interaction with other critical cellular macromolecules like nucleic acids and proteins.

DNA Interaction: The planar aromatic structure of N-phenylbenzamide derivatives is known to facilitate binding to the minor groove of DNA, particularly in AT-rich regions nih.gov. This class of compounds can displace essential proteins that regulate DNA function, leading to the disruption of processes like replication and transcription, which can ultimately trigger cell death nih.gov. The amide groups are crucial for this interaction, as their N-H moieties can form hydrogen bonds with the bases on both strands of the DNA helix nih.gov.

Protein Interaction and DNA Adduct Formation: The nitro group plays a critical role in another potential mechanism. It can be metabolically reduced within cells to form reactive intermediates, such as nitroso and hydroxylamine derivatives mdpi.comresearchgate.net. These reactive species are capable of forming covalent bonds, or "adducts," with cellular components, including DNA and proteins mdpi.com. The formation of DNA adducts can lead to mutations and interfere with DNA replication, contributing to the compound's biological effects. Furthermore, the electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic residues on proteins, potentially inhibiting their function through covalent modification or strong non-covalent binding nih.gov. Some compounds are designed to inhibit specific protein-protein interactions (PPIs), which are crucial for cellular signaling. By mimicking protein surfaces, such molecules can disrupt these interactions and modulate cellular pathways nih.gov.

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its biological function. For this compound, the key structural elements—the nitro group, the amide bonds, and the phenyl rings—each play a distinct and critical role.

Influence of Nitro Group Position and Reduction

The nitro (-NO₂) group is a powerful modulator of biological activity, and its placement on the phenyl ring is not arbitrary.

Positional Effects: The position of the nitro group (ortho, meta, or para) significantly influences the electronic properties of the molecule and, consequently, its biological activity. Studies on related nitroaromatic compounds have shown that different isomers can possess vastly different potencies and effects mdpi.com. A nitro group at the ortho or para position exerts a strong electron-withdrawing effect through resonance, which can increase the reactivity of the molecule towards nucleophilic targets nih.govdoubtnut.com. This deactivation of the aromatic ring can enhance interactions with biological macromolecules nih.gov.

Metabolic Reduction: A key aspect of the nitro group's function is its susceptibility to bioreduction in cellular environments mdpi.comresearchgate.net. This process can lead to the formation of highly reactive intermediates mdpi.com. In some therapeutic contexts, this reduction is the basis of the drug's action, as the resulting species are the primary active agents mdpi.com. For example, the vasodilatory activity of some nitro compounds is attributed to the release of nitric oxide (·NO) following bioreduction nih.gov. However, this same reactivity can also be linked to the formation of DNA adducts, as mentioned previously mdpi.com.

The following table summarizes the key implications of the nitro group's features.

FeatureMechanistic ImplicationReference
Electron-Withdrawing Nature Enhances reactivity with nucleophilic sites on proteins and enzymes. nih.gov
Positional Isomerism (o, m, p) Alters the electronic profile and steric fit, leading to different biological potencies. mdpi.com
Bioreduction Can generate reactive intermediates for covalent adduct formation or release signaling molecules like nitric oxide. nih.govmdpi.comresearchgate.net

Role of Amide Bond and Phenyl Substituents on Molecular Interactions

The core of the molecule is defined by its two amide bonds and multiple phenyl rings, which are essential for both structural integrity and biological interaction.

Amide Bonds: Amide bonds are exceptionally stable due to resonance, which imparts a partial double-bond character to the C-N bond nih.gov. This resonance results in a planar and rigid structure that restricts free rotation, a critical feature for defining the three-dimensional shape of the molecule and ensuring a precise fit with its biological target nih.gov. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide linkage are fundamental for specific molecular recognition events, such as binding to the minor groove of DNA or interacting with amino acid residues in an enzyme's active site nih.govnih.gov.

Phenyl Substituents: The substitution patterns on the phenyl rings are a major determinant of biological activity and selectivity researchgate.net. Altering these substituents can modify the compound's:

Binding Affinity: Adding or changing functional groups can introduce new points of interaction (e.g., hydrogen bonds, hydrophobic interactions) with a target, thereby increasing or decreasing binding strength.

Physicochemical Properties: Substituents impact properties like solubility and lipophilicity (logP), which affect the molecule's ability to cross cell membranes and reach its intracellular target mdpi.com. SAR studies on related benzamides have shown that even small changes to the substituents on the anilino portion of the molecule can have a strong impact on activity researchgate.net.

Conformational Rigidity and Intramolecular Hydrogen Bonding in Biological Context

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The structural features of this compound impart a degree of conformational rigidity that is biologically significant.

Conformational Rigidity: The planarity of the amide bonds and the steric hindrance between the aromatic rings restrict the number of possible conformations the molecule can adopt nih.gov. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Benzamide-based structures are so conformationally predictable that they are used as backbones for "foldamers"—molecules designed to mimic protein secondary structures like α-helices to disrupt protein-protein interactions scispace.com.

Intramolecular Hydrogen Bonding: The spatial arrangement of the atoms can allow for the formation of intramolecular hydrogen bonds. For instance, in the crystal structure of the related compound 2-Nitro-N-(4-nitrophenyl)benzamide, an intramolecular C-H···O hydrogen bond helps to stabilize a non-planar six-membered ring structure researchgate.net. Such internal bonds further lock the molecule into a specific conformation, which can be the ideal shape for binding to a biological target. The orientation of the phenyl rings relative to each other, defined by the dihedral angle, is also a critical parameter. In the aforementioned crystal structure, the two aromatic rings are twisted with a dihedral angle of 82.32°, and the nitro groups are also twisted relative to their attached rings, all of which contributes to the molecule's unique three-dimensional architecture researchgate.net.

The table below outlines the conformational characteristics and their biological relevance.

CharacteristicDescriptionBiological RelevanceReference
Amide Bond Planarity Resonance stabilization creates rigid, planar amide groups.Restricts rotation, pre-organizing the molecule for target binding and reducing entropic loss. nih.gov
Intramolecular H-Bonding Formation of hydrogen bonds between atoms within the same molecule.Further stabilizes a specific, bioactive conformation. researchgate.net
Dihedral Angles The specific twist between the planes of the aromatic rings.Defines the overall 3D shape and spatial positioning of functional groups for interaction with targets. researchgate.net

Biophysical Studies of Compound-Target Binding

Comprehensive biophysical studies are crucial for elucidating the molecular mechanisms underlying the biological activity of a compound. These investigations provide quantitative data on the interactions between a molecule and its biological target, offering insights into the affinity, selectivity, and thermodynamic forces driving the binding event. However, a thorough review of publicly available scientific literature reveals a significant gap in the biophysical characterization of This compound .

At present, there is no specific experimental data available regarding the binding affinity, selectivity, or thermodynamic parameters for the interaction of this compound with any specific biological target. While research exists on structurally related N-phenylbenzamide derivatives, the unique substitution pattern of this particular compound necessitates dedicated biophysical analysis to understand its interaction profile.

Binding Affinity and Selectivity Assessment

The determination of binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is fundamental to understanding the potency of a compound. Similarly, selectivity profiling against a panel of related and unrelated targets is essential to assess the specificity of the compound's action and to anticipate potential off-target effects.

Currently, there are no published studies detailing the binding affinity or selectivity of this compound. Such studies would typically involve techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify the strength of the interaction with a purified target protein. Without this data, the potency and specificity of this compound remain speculative.

Interactive Data Table: Binding Affinity of this compound

Target Assay Type Parameter Value
Data Not Available Data Not Available Data Not Available Data Not Available

Interactive Data Table: Selectivity Profile of this compound

Off-Target Binding Affinity (e.g., Ki, IC50) Fold Selectivity
Data Not Available Data Not Available Data Not Available

Thermodynamic Parameters of Binding

Understanding the thermodynamic signature of a binding event, including the changes in enthalpy (ΔH) and entropy (ΔS), provides deeper insights into the nature of the molecular interactions. A negative enthalpy change typically indicates favorable bonding interactions such as hydrogen bonds and van der Waals forces, while the entropy change reflects alterations in the system's disorder, including contributions from hydrophobic interactions and conformational changes.

As with binding affinity and selectivity, there is a notable absence of experimental data on the thermodynamic parameters for the binding of this compound to any biological target. Techniques like Isothermal Titration Calorimetry (ITC) are the gold standard for directly measuring these thermodynamic values. The lack of such data precludes a detailed understanding of the forces driving the molecular recognition of this compound.

Interactive Data Table: Thermodynamic Parameters of Binding for this compound

Parameter Value Technique
ΔG (Gibbs Free Energy) Data Not Available Data Not Available
ΔH (Enthalpy) Data Not Available Data Not Available
-TΔS (Entropy) Data Not Available Data Not Available

No Published Research Found for "this compound" in Specified Applications

Following a comprehensive search of scientific databases and chemical literature, no specific research or applications could be identified for the compound This compound corresponding to the detailed outline provided. While the compound is listed in some chemical supplier databases, indicating its potential existence, there is no available published literature detailing its use as a chemical intermediate or in materials science as requested.

The search for information on its role as an intermediate in the synthesis of complex heterocyclic systems, including benzothiazole, quinazolinone, and imidazole-based derivatives, yielded no results for this specific molecule. Similarly, an exploration for its use in materials science, such as in the formation of supramolecular assemblies or as an optical property modulator, did not return any relevant studies.

Research in these areas often involves related structures, such as other isomers of nitrobenzanilides or derivatives of 2-aminobenzamide (B116534). For instance, compounds like 4-nitro-N-phenylbenzamide have been investigated for the synthesis of related heterocyclic structures. However, per the strict constraints of the request to focus solely on this compound, this related information cannot be substituted.

Therefore, it is not possible to generate a scientifically accurate article on the potential applications and research directions of this compound as outlined, due to the absence of foundational research in the public domain.

Potential Applications and Further Research Directions in Chemical Science

Contribution to Medicinal Chemistry Research

The N-phenylbenzamide core is a recognized scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. walshmedicalmedia.comresearchgate.netresearchgate.net The introduction of a 4-nitrobenzamido group at the ortho position of the N-phenyl ring is a strategic modification that could lead to novel biological activities.

Nitroaromatic compounds are well-established as effective quenchers of fluorescence, a property that can be harnessed in the design of molecular probes. mdpi.com The mechanism often involves photoinduced electron transfer (PET) from a fluorescent molecule to the electron-deficient nitroaromatic compound. mdpi.com

The structure of 2-(4-Nitrobenzamido)-N-phenylbenzamide could be adapted for this purpose. For instance, it could be tethered to a fluorophore. The inherent fluorescence of the fluorophore would be quenched by the proximate nitro group. Upon interaction with a specific biological target (e.g., an enzyme or receptor), a conformational change or cleavage event could separate the fluorophore from the nitro-quencher, restoring the fluorescence and providing a detectable signal. This "turn-on" sensing mechanism is highly sought after for its low background signal. mdpi.com The development of such probes is valuable for high-throughput screening and cellular imaging. Diketopyrrolopyrrole (DPP) based molecules, for example, have been explored as fluorescent probes for detecting nitroaromatics. acs.org

Table 1: Potential Molecular Probe Design Strategy

Component Role in Probe Mechanism of Action
Fluorophore Signal Reporter Emits light at a specific wavelength.
This compound Quencher/Target Recognition Quenches fluorescence via PET; scaffold can be modified for specific biological target binding.
Linker Spacer Connects the fluorophore and quencher, can be designed to be cleaved by a specific enzyme.

| Biological Target | Analyte | Interaction with the probe induces a change (e.g., cleavage), leading to a fluorescent signal. |

Benzamide (B126) derivatives are frequently used as intermediates in the synthesis of more complex, biologically active molecules. walshmedicalmedia.comseu.ac.lk For example, 2-aminobenzamides are key starting materials for producing compounds like quinazolinones and benzotriazinones, which have demonstrated antimycobacterial and antifungal activities. nih.gov

The compound this compound could serve as a valuable precursor. The nitro group can be readily reduced to an amine, creating a reactive handle for further chemical modifications. researchgate.net This resulting amino group could then be used to construct heterocyclic systems or to couple with other molecules of interest. The ability to generate a library of diverse compounds from a single, advanced intermediate is a cornerstone of modern drug discovery. The initial compound would be a key step in the synthesis of molecules designed to probe specific biological pathways or enzyme mechanisms. For instance, N-phenylbenzamide derivatives have been investigated as DNA minor groove binders to target kinetoplastid parasites. acs.org The specific substitution pattern of this compound could be a starting point for developing new analogues in this class.

Future Perspectives in Fundamental Research

Beyond its potential applications in medicinal chemistry, this compound presents an interesting subject for fundamental chemical research, particularly in the areas of structural chemistry and spectroscopy.

The structure of this compound features multiple rotatable single bonds, particularly the C-N bonds of the amide groups and the C-C bond connecting the phenyl rings. This flexibility suggests that the molecule can adopt various conformations in solution. The relative orientation of the two benzamide units will be influenced by steric hindrance, intramolecular hydrogen bonding, and crystal packing forces in the solid state. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule and predict the most stable conformers. nih.govresearchgate.netnih.gov These theoretical studies can elucidate the energy barriers between different conformations and how factors like solvent polarity might influence the conformational equilibrium. rsc.org Understanding this dynamic behavior is crucial, as the biological activity of a molecule is often tied to its ability to adopt a specific three-dimensional shape to fit into a binding site.

A thorough characterization of this compound would involve a suite of advanced spectroscopic techniques. While standard methods like NMR and FTIR provide basic structural confirmation, more sophisticated techniques can offer deeper insights. seu.ac.lkajol.info

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguously assigning all proton and carbon signals. Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of different protons, helping to determine the preferred conformation in solution. In the solid state, X-ray crystallography would be invaluable for determining the precise three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.govresearchgate.net Raman spectroscopy could complement FTIR by providing information on the vibrational modes of the non-polar parts of the molecule. scirp.org

Table 2: Spectroscopic Techniques for Characterization

Technique Information Gained
1D NMR (¹H, ¹³C) Basic chemical environment of atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms for unambiguous signal assignment.
NOESY Through-space correlations, providing conformational information.
FTIR/Raman Identification of functional groups and vibrational modes. ajol.infoscirp.org
Mass Spectrometry Molecular weight and fragmentation patterns. nih.gov
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

| UV-Vis Spectroscopy | Electronic transitions, information on the conjugated π-system. scirp.org |

Computational chemistry serves as a powerful tool not only for understanding existing molecules but also for designing new ones with desired properties. nih.gov Starting with the this compound scaffold, novel analogues could be designed in silico to test specific hypotheses.

For example, if a particular biological target is identified, molecular docking simulations could be used to predict how analogues with different substituents would bind. nih.gov By systematically modifying the structure—for instance, by changing the position of the nitro group, introducing other functional groups on the phenyl rings, or altering the linker between the two amide moieties—it is possible to computationally screen for candidates with improved binding affinity or selectivity. Quantum chemical calculations could also predict how these modifications would affect the electronic properties, such as the molecule's ability to act as a molecular probe. researchgate.net This computational-first approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Nitrobenzamido)-N-phenylbenzamide, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via stepwise acylation reactions. For instance, coupling 4-nitrobenzoyl chloride with aniline derivatives under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) at 0–5°C minimizes side reactions. Catalysts like DMAP (4-dimethylaminopyridine) enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., nitrobenzamide protons at δ 8.2–8.5 ppm) and confirm regiochemistry.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds). Data collection at 295 K using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELX software provide atomic displacement parameters and bond angles (e.g., dihedral angles between aromatic rings: ~4°) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the amide bond). Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage conditions .

Advanced Research Questions

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., nitro group position) with solubility and bioavailability. Neural networks trained on PubChem data predict metabolic pathways and potential toxicity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) may arise from assay variability (e.g., cell line differences). Standardize protocols:

  • Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Compare structural analogues (e.g., halogen-substituted benzamides) to isolate substituent effects .

Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

  • Methodological Answer :

  • Lipophilicity Optimization : Introduce trifluoromethyl groups to enhance metabolic stability (logP ~2.5–3.0).
  • Prodrug Design : Mask the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive prodrugs).
  • In Vivo Studies : Assess oral bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Nitrobenzamido)-N-phenylbenzamide
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2-(4-Nitrobenzamido)-N-phenylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.